molecular formula C7H3Cl2NS B13638218 3,7-Dichlorobenzo[d]isothiazole

3,7-Dichlorobenzo[d]isothiazole

Katalognummer: B13638218
Molekulargewicht: 204.08 g/mol
InChI-Schlüssel: DZQXFXRMSLMWIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-dichloro-1,2-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of chlorine atoms at the 3rd and 7th positions of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dichloro-1,2-benzothiazole can be achieved through various methods. One common approach involves the reaction of 2-aminothiophenol with chlorinated aromatic aldehydes under acidic conditions. For example, the condensation of 2-aminothiophenol with 3,7-dichlorobenzaldehyde in the presence of a catalyst such as iodine or samarium triflate can yield 3,7-dichloro-1,2-benzothiazole .

Industrial Production Methods

Industrial production of 3,7-dichloro-1,2-benzothiazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

3,7-dichloro-1,2-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .

Wissenschaftliche Forschungsanwendungen

3,7-dichloro-1,2-benzothiazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3,7-dichloro-1,2-benzothiazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial DNA replication and cell division. This inhibition leads to the disruption of bacterial growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,6-dichlorobenzothiazole
  • 2-aminobenzothiazole
  • 2-arylbenzothiazole

Uniqueness

3,7-dichloro-1,2-benzothiazole is unique due to the specific positioning of chlorine atoms, which can influence its chemical reactivity and biological activity. Compared to other benzothiazole derivatives, it may exhibit different pharmacological properties and industrial applications .

Eigenschaften

Molekularformel

C7H3Cl2NS

Molekulargewicht

204.08 g/mol

IUPAC-Name

3,7-dichloro-1,2-benzothiazole

InChI

InChI=1S/C7H3Cl2NS/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H

InChI-Schlüssel

DZQXFXRMSLMWIN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)Cl)SN=C2Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.